

An In-depth Technical Guide to the Physical Characteristics of Aminoacetonitrile Sulfate Powder

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Aminoacetonitrile sulfate

Cat. No.: B1580530

[Get Quote](#)

Introduction

Aminoacetonitrile, a key precursor in the synthesis of glycine and various nitrogen-containing heterocycles, is of significant interest to the pharmaceutical and agrochemical industries.^[1] Due to the inherent instability of the free base, it is commonly handled as a more stable salt, primarily the sulfate or bisulfate.^[1] A thorough understanding of the physical characteristics of **Aminoacetonitrile Sulfate** powder is paramount for drug development professionals. These properties directly influence its stability, handling, processing, and ultimately, the performance and quality of the final drug product. This guide provides a comprehensive overview of the critical physical attributes of **Aminoacetonitrile Sulfate**, the expert rationale behind their characterization, and the detailed methodologies required for their accurate assessment.

Chemical Identity and Stoichiometry

A point of critical importance when characterizing this material is the distinction between its common salt forms. The literature and commercial suppliers often refer to "**Aminoacetonitrile Sulfate**," which can denote two different stoichiometric compounds. This ambiguity can lead to significant variations in physical properties.

- **Aminoacetonitrile Sulfate (2:1):** This is the salt formed by two molecules of aminoacetonitrile and one molecule of sulfuric acid.^{[2][3][4]}

- Aminoacetonitrile Bisulfate (1:1) or Hydrogen Sulfate: This salt consists of a 1:1 molar ratio of aminoacetonitrile and sulfuric acid.[5][6]

It is imperative for researchers to confirm the specific salt form they are working with, as properties like molecular weight, melting point, and solubility will differ. The choice between these forms in a development pipeline is often dictated by factors such as yield, purity, and stability under desired processing conditions.

Property	Aminoacetonitrile Sulfate (2:1)	Aminoacetonitrile Bisulfate (1:1)
CAS Number	5466-22-8[2]	151-63-3[6]
Molecular Formula	$C_4H_8N_4 \cdot H_2SO_4$ (or $C_4H_{10}N_4O_4S$)[2][4]	$C_2H_4N_2 \cdot H_2SO_4$ (or $C_2H_6N_2O_4S$)[5][6]
Molecular Weight	~210.21 g/mol [4]	~154.14 g/mol [5][6]
IUPAC Name	bis(2-aminoacetonitrile)sulfate[2]	2-aminoacetonitrile;sulfuric acid[5]

Macroscopic and Microscopic Properties

The appearance and particle characteristics of a powder are the first line of characterization, providing crucial insights into purity, handling, and processing behavior.

Appearance, Color, and Odor

As a primary quality control check, visual inspection is fundamental. Deviations from the expected appearance can indicate impurities, degradation, or incorrect polymorphic form.

- General Appearance: The compound is typically described as a white to off-white, pale cream, or pale brown solid. It can exist as a crystalline powder or in the form of chunks.
- Significance: Color variations can be indicative of residual solvents, by-products from synthesis, or degradation upon exposure to light or air. For a drug substance, color must be consistent between batches to ensure a uniform and acceptable final product appearance.

Particle Size and Morphology

Particle size distribution and shape (morphology) are critical parameters that influence a wide range of downstream processes, including powder flow, dissolution rate, and content uniformity in a final dosage form.

- **Rationale for Analysis:** Fine particles may lead to poor flowability and dust generation, posing handling and safety challenges. Conversely, large particles might have poor solubility. Scanning Electron Microscopy (SEM) is the definitive method for visualizing particle shape and surface texture, which can reveal tendencies for agglomeration or electrostatic charging.

Experimental Protocol: Particle Characterization by Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, size, and surface texture of **Aminoacetonitrile Sulfate** powder.

Methodology Rationale: SEM is chosen for its ability to produce high-resolution, three-dimensional images of a sample's surface, providing significantly more detail on particle shape and texture than optical microscopy.

Step-by-Step Protocol:

- **Sample Preparation:**
 - Place a carbon adhesive tab onto an aluminum SEM stub.
 - Carefully apply a small, representative amount of **Aminoacetonitrile Sulfate** powder onto the adhesive tab.
 - Gently press the powder to ensure adhesion.
 - Remove excess powder using a jet of compressed nitrogen or air, ensuring a monolayer of particles remains. This prevents charging effects and ensures clear imaging.
 - Place the stub into a sputter coater.
- **Sputter Coating:**

- Coat the sample with a thin (e.g., 5-10 nm) layer of a conductive material, typically gold or palladium.
- Causality: This conductive layer is essential to prevent the buildup of static charge on the sample surface when irradiated by the electron beam, which would otherwise cause image distortion and loss of resolution.
- Imaging:
 - Load the coated sample into the SEM chamber and evacuate to high vacuum.
 - Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage is often preferred for organic materials to minimize beam damage.
 - Focus the electron beam on the sample and adjust magnification to view individual particles and agglomerates.
 - Capture images at various magnifications (e.g., 100x, 500x, 2000x) to provide a comprehensive overview of the particle landscape.
 - Document observations on particle shape (e.g., crystalline, acicular, irregular), surface texture, and degree of agglomeration.

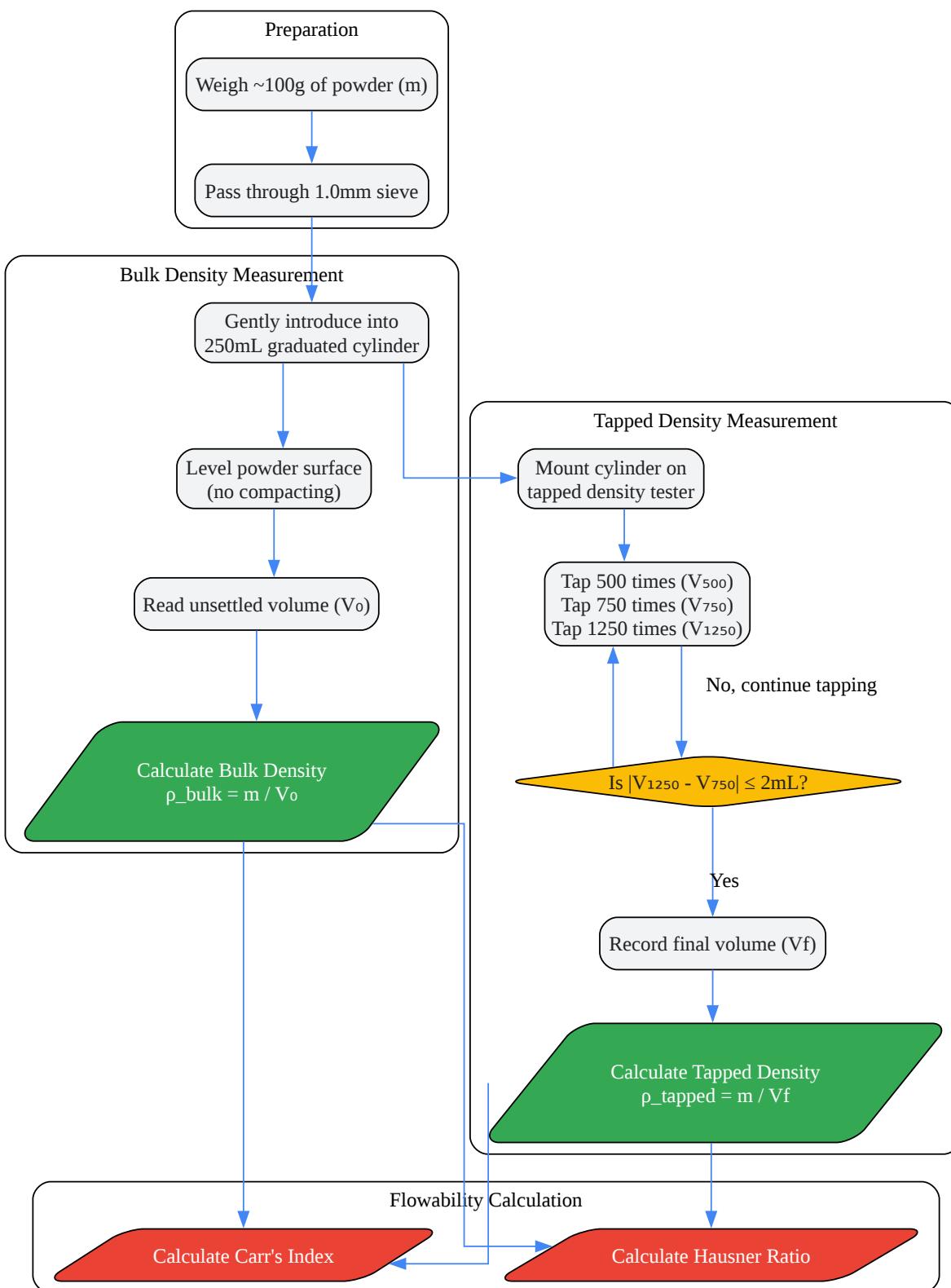
Powder Flow and Bulk Properties

For drug development professionals, powder flow is a non-negotiable attribute. Poor flow can lead to inconsistent die filling during tableting, weight variation in capsules, and segregation in powder blends, all of which are critical quality failures. The properties are typically evaluated according to standards such as USP General Chapter <616>.[7][8][9]

- Bulk Density: The mass of an untapped powder sample divided by its volume. It is influenced by particle density and the packing arrangement of particles.[2][7]
- Tapped Density: The increased bulk density achieved after mechanically tapping a container of the powder. This represents a more consolidated packing state.[2][9]
- Compressibility Index (Carr's Index) and Hausner Ratio: These are calculated from the bulk and tapped densities and are strong indicators of powder flowability and cohesiveness.[10]

[\[11\]](#)

Formulas:


- Carr's Index (%) = $100 \times (\text{Tapped Density} - \text{Bulk Density}) / \text{Tapped Density}$
- Hausner Ratio = $\text{Tapped Density} / \text{Bulk Density}$

Carr's Index (%)	Flow Character	Hausner Ratio
≤ 10	Excellent	1.00 - 1.11
11 - 15	Good	1.12 - 1.18
16 - 20	Fair	1.19 - 1.25
21 - 25	Passable	1.26 - 1.34
26 - 31	Poor	1.35 - 1.45
32 - 37	Very Poor	1.46 - 1.59
> 38	Very, Very Poor	> 1.60

Experimental Protocol: Determination of Bulk and Tapped Density (per USP <616>)

Objective: To measure the bulk and tapped densities of **Aminoacetonitrile Sulfate** powder to calculate its flowability indices.

Methodology Rationale: This protocol follows the standardized and widely accepted USP Method 1, ensuring data is reliable and comparable across different laboratories and stages of development.

[Click to download full resolution via product page](#)

Workflow for Bulk and Tapped Density Analysis.

Thermal Properties

Thermal analysis is essential for determining the stability of a compound during heat-intensive processes like drying, milling, and melt granulation. It also establishes safe storage and handling temperatures.

Melting Point and Thermal Decomposition

- Melting Point: The reported melting point for **Aminoacetonitrile Sulfate** is approximately 160 °C, with decomposition.
- Significance: A sharp melting point is often indicative of high purity. The fact that it decomposes upon melting indicates thermal instability at this temperature, precluding manufacturing techniques that require heating to or above this point.
- Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For **Aminoacetonitrile Sulfate**, a TGA experiment would precisely quantify the temperature at which decomposition begins (onset temperature) and the mass loss associated with it. This is critical for setting drying temperature limits to prevent degradation. [\[12\]](#)[\[13\]](#)[\[14\]](#)
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting, crystallization, and solid-solid phase transitions. A DSC analysis would confirm the melting endotherm and detect any polymorphic transitions prior to melting. [\[15\]](#)[\[16\]](#)

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **Aminoacetonitrile Sulfate**.

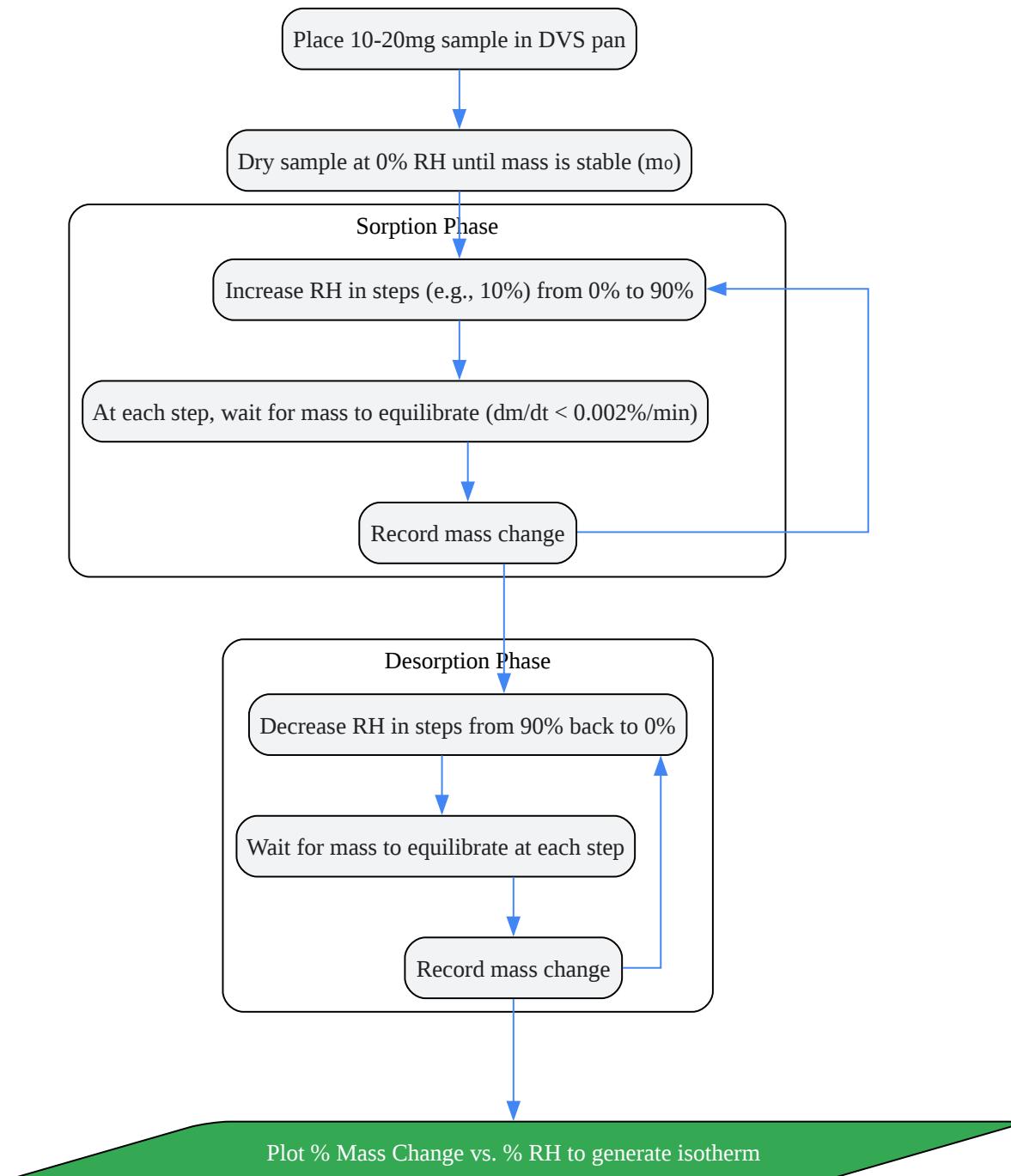
Methodology Rationale: TGA is the gold-standard technique for quantifying mass loss events (e.g., desolvation, decomposition) as a function of temperature, providing precise limits for thermal processing and stability. [\[14\]](#)[\[16\]](#)

Step-by-Step Protocol:

- Instrument Setup:
 - Turn on the TGA instrument and the purge gas (typically high-purity nitrogen for an inert atmosphere). Set the flow rate to a standard value (e.g., 20-50 mL/min).
 - Causality: An inert atmosphere is crucial to study inherent thermal stability without interference from oxidative processes.
- Sample Preparation:
 - Tare a clean TGA pan (typically platinum or alumina).
 - Accurately weigh 5-10 mg of **Aminoacetonitrile Sulfate** powder directly into the pan. A smaller sample size minimizes thermal gradients within the sample.
- Thermal Method:
 - Load the sample pan into the TGA furnace.
 - Program the temperature profile:
 - Equilibrate at 30 °C for 5 minutes.
 - Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 300 °C) at a constant rate of 10 °C/min.
 - Causality: A controlled heating rate of 10-20 °C/min is standard for pharmaceutical screening, providing a good balance between resolution and experiment time.
- Data Analysis:
 - Plot the sample mass (%) versus temperature (°C).
 - Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
 - Quantify the percentage of mass lost in each decomposition step.

- The resulting TGA curve provides a clear fingerprint of the material's thermal stability.

Hygroscopicity and Stability


Hygroscopicity, the tendency of a material to absorb moisture from the atmosphere, is a critical stability attribute.[17][18] **Aminoacetonitrile sulfate** is known to be hygroscopic. Moisture uptake can lead to physical changes (caking, deliquescence), chemical degradation (hydrolysis), and alterations in crystal structure.[19]

- Significance: Understanding the hygroscopic nature of a substance is vital for defining appropriate manufacturing, packaging, and storage conditions (e.g., requiring controlled low humidity environments).
- Dynamic Vapor Sorption (DVS): DVS is the definitive technique for quantitatively assessing hygroscopicity. It measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[20][21] The resulting sorption-desorption isotherm reveals the extent and reversibility of water uptake.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopicity of **Aminoacetonitrile Sulfate**.

Methodology Rationale: DVS provides a precise, automated method to understand how a material behaves at different humidity levels, far surpassing simple static methods. It can identify critical humidity points where phase changes or deliquescence may occur.[21][22]

[Click to download full resolution via product page](#)

Experimental workflow for DVS analysis.

Spectroscopic Profile

Spectroscopic analysis provides a unique fingerprint of the compound, essential for identity confirmation and quality control.

- Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. For **Aminoacetonitrile Sulfate**, key characteristic bands would include N-H stretching from the amine group, the sharp C≡N (nitrile) stretch (expected around 2237 cm^{-1} for the free base), and strong S=O stretching from the sulfate counter-ion.[23]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a powerful tool for confirming molecular structure. For the 1:1 bisulfate salt in D_2O , a characteristic singlet peak is observed at approximately 4.17 ppm, corresponding to the two equivalent protons on the carbon adjacent to the amine and nitrile groups.[24]

Conclusion

The physical characteristics of **Aminoacetonitrile Sulfate** powder are multifaceted and deeply interconnected. A comprehensive understanding, derived from the systematic application of the analytical techniques described in this guide, is not merely an academic exercise but a prerequisite for successful drug development. From ensuring batch-to-batch consistency and processability to guaranteeing the stability and efficacy of the final product, this knowledge forms the bedrock of rational formulation design and robust manufacturing. Researchers and drug development professionals must prioritize this foundational characterization to mitigate risks and accelerate the path to a safe and effective medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 2. Aminoacetonitrile sulfate | C4H8N4O4S-2 | CID 23618414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-Aminoacetonitrile sulfate(2:1) | C4H10N4O4S | CID 44630054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoacetonitrile sulfate (1:1) | C2H6N2O4S | CID 196971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminoacetonitrile sulfate | CymitQuimica [cymitquimica.com]
- 7. usp.org [usp.org]
- 8. Bulk Density and Tapped Density of Powders | USP [usp.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 18. solutions.bocsci.com [solutions.bocsci.com]
- 19. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 20. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 21. skpharmteco.com [skpharmteco.com]
- 22. mt.com [mt.com]
- 23. researchgate.net [researchgate.net]
- 24. Aminoacetonitrile sulfate (5466-22-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Aminoacetonitrile Sulfate Powder]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580530#physical-characteristics-of-aminoacetonitrile-sulfate-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com